2,2',3,4,4',5',6-Heptachlorobiphenyl

Beschreibung

The exact mass of the compound 2,2',3,4,4',5',6-Heptachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.24e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,4,4',5',6-Heptachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4,4',5',6-Heptachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

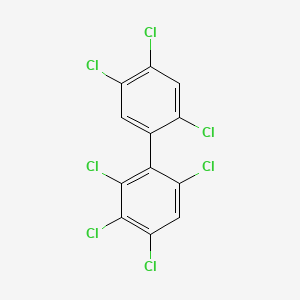

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-8(16)3-9(17)11(18)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFUDNJKCZEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074163 | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-69-1 | |

| Record name | PCB 183 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD2022B03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 2,2',3,4,4',5',6-Heptachlorobiphenyl

An In-Depth Technical Guide to the Physicochemical Properties of 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB-189)

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1][2] Despite their manufacturing being banned in many countries in the 1970s, their resistance to degradation has led to their status as persistent organic pollutants (POPs).[3][4] This guide focuses on a specific congener, 2,2',3,4,4',5',6-Heptachlorobiphenyl, also known as PCB-189. As a highly chlorinated biphenyl, its physicochemical properties dictate its profound environmental persistence, its tendency to accumulate in living organisms, and its significant toxicological profile. This document provides a detailed examination of these properties for researchers, environmental scientists, and toxicology professionals.

Section 1: Compound Identification and Core Structure

Proper identification is critical for distinguishing PCB-189 from other heptachlorobiphenyl isomers. Its unique chlorine substitution pattern governs its chemical behavior and toxicological action.

-

IUPAC Name: 1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene[5]

-

Molecular Formula: C₁₂H₃Cl₇[5]

-

PCB Congener Number: 189

Section 2: Key Physicochemical Properties - A Quantitative Overview

The environmental behavior of PCB-189 is a direct consequence of its physicochemical properties. Its high degree of chlorination results in extremely low water solubility and high lipophilicity, characteristics that are central to its environmental impact. The following table summarizes its key properties.

| Property | Value | Unit | Significance | Source(s) |

| LogKow (Octanol-Water Partition Coefficient) | 7.13 (Experimental Average) | Unitless | Indicates extreme lipophilicity and a high potential for bioaccumulation in fatty tissues. | [6] |

| Water Solubility | 2.63 x 10⁻⁹ (Experimental Average) | g/L | Very low solubility limits its concentration in the aqueous phase, promoting partitioning to sediment and organic matter. | [6] |

| Vapor Pressure | 3.52 x 10⁻⁶ (Experimental Average) | mm Hg | Low volatility from its pure state, but sufficient for atmospheric transport, often adsorbed to particulate matter. | [6] |

| Henry's Law Constant | 6.17 x 10⁻⁴ (Experimental Average) | atm·m³/mol | Indicates a tendency to volatilize from water bodies, facilitating its movement from hydrosphere to atmosphere. | [6] |

| Melting Point | 126 (Experimental) | °C | A stable solid at ambient temperatures. | [6] |

| Boiling Point | ~413 (Predicted) | °C | High thermal stability, a property that made PCBs useful but also contributes to their persistence. | [6] |

| LogKoa (Octanol-Air Partition Coefficient) | 10.5 (Predicted) | Unitless | Suggests strong partitioning from the atmosphere into organic aerosols and soil organic matter. | [6] |

Section 3: Environmental Fate, Transport, and Bioaccumulation

The intrinsic properties of PCB-189 destine it for environmental persistence and entry into the global food web.[8] Its low water solubility and high affinity for organic matter cause it to adsorb strongly to soil and sediment, which act as long-term environmental reservoirs.[9][10] While its vapor pressure is low, volatilization from water surfaces and atmospheric transport, likely bound to aerosols, allows for long-range distribution to even remote ecosystems.[8][9]

The most critical aspect of its environmental fate is bioaccumulation. The high octanol-water partition coefficient (LogKow) is a direct measure of its lipophilicity, or "fat-loving" nature.[11][12] This causes PCB-189 to be readily absorbed and stored in the fatty tissues of organisms.[8][11] As it passes up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[8][13]

Section 4: Toxicological Profile and Safety Considerations

PCBs are recognized as probable human carcinogens by the U.S. EPA and are classified as Group 1 human carcinogens by the IARC.[4][11] Their health effects are extensive, including damage to the nervous, immune, and cardiovascular systems, as well as skin conditions and thyroid disruption.[7][11]

PCB-189 is categorized as a "dioxin-like" PCB.[14] Its molecular structure allows it to bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of toxic effects similar to those caused by dioxins. This makes it one of the more toxicologically potent PCB congeners.

Laboratory Safety and Handling Protocol: Due to its toxicity, strict safety protocols must be followed when handling PCB-189.

-

Engineering Controls: All work with pure PCB-189 or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves for any defects before use.[15]

-

Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn if there is a risk of splashing.[15]

-

Lab Coat/Coveralls: A dedicated lab coat or impervious coveralls should be worn and laundered separately from other clothing. Contaminated clothing must be disposed of as hazardous waste.[16]

-

-

Spill Cleanup:

-

Restrict access to the spill area.

-

For small spills, use an absorbent material like sand, earth, or vermiculite to form a barrier and absorb the liquid.[15]

-

Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[17]

-

Decontaminate the area with a solvent like kerosene, collecting the used solvent as hazardous waste.[15]

-

Under no circumstances should PCBs be allowed to enter the drainage system.[15]

-

-

Waste Disposal:

Section 5: Standardized Analytical Methodology

Accurate quantification of PCB-189 in environmental and biological matrices is essential for risk assessment. The standard method involves high-resolution capillary gas chromatography (GC) with either an electron capture detector (ECD) for screening or a mass spectrometer (MS) for definitive identification and quantification.[18][19] A rigorous sample preparation process is paramount to achieving accurate results.

Principle of Analysis: The core of the methodology is the separation of lipophilic PCB-189 from the complex sample matrix (e.g., sediment, tissue). This is achieved through solvent extraction, followed by a critical cleanup phase to remove interfering compounds like lipids. The purified extract is then analyzed by GC-MS, where PCB-189 is identified by its specific retention time and mass-to-charge ratio, and quantified against a certified reference standard.

Experimental Protocol: Determination of PCB-189 in Sediment

This protocol outlines a validated approach for quantifying PCB-189.

-

Sample Preparation:

-

Homogenize the sediment sample.

-

Air-dry a subsample or determine moisture content to report results on a dry weight basis.

-

Grind the dried sediment with a mortar and pestle to a fine powder.

-

-

Extraction:

-

Place approximately 10-20 g of the prepared sediment into a Soxhlet extraction thimble.

-

Spike the sample with a surrogate standard (e.g., a ¹³C-labeled PCB congener) to monitor method efficiency.

-

Extract the sample for 16-24 hours using a 1:1 mixture of hexane and acetone. This solvent choice provides a balance of polarity to efficiently desorb the analyte from the sediment matrix.

-

-

Concentration and Solvent Exchange:

-

Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator.

-

Perform a solvent exchange into pure hexane.

-

-

Cleanup (Interference Removal):

-

Prepare a chromatography column packed with activated silica gel or Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCBs from the column using a non-polar solvent like hexane. This step is critical as it separates the PCBs from more polar interfering compounds (e.g., lipids, humic acids).

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Add an internal standard just prior to analysis for accurate quantification.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into a GC-MS system equipped with a capillary column suitable for PCB analysis (e.g., DB-5ms).

-

Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of PCB-189 for maximum sensitivity and specificity.

-

-

Quantification:

-

Identify the PCB-189 peak based on its retention time relative to the internal standard.

-

Quantify the concentration by comparing the peak area to a multi-point calibration curve generated from certified PCB-189 standards.

-

Calculate the recovery of the surrogate standard to validate the performance of the extraction and cleanup steps for that specific sample.

-

Conclusion

2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB-189) is a highly persistent and lipophilic compound. Its physicochemical properties, particularly its high LogKow and low water solubility, drive its bioaccumulation and biomagnification in global ecosystems. Coupled with its dioxin-like toxicity, PCB-189 remains a significant environmental and health concern decades after its production was ceased. A thorough understanding of its properties, adherence to strict safety protocols, and the use of precise analytical methods are essential for professionals working to assess and mitigate its impact.

References

-

EWG/Commonweal. (n.d.). PCB-189. EWG. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2',3,3',4,4',6-Heptachlorobiphenyl Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pcb 189. PubChem. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4,4',5,6-Heptachlorobiphenyl. PubChem. Retrieved February 14, 2026, from [Link]

-

Bandh, C., et al. (2011). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 400(6), 1645-1666. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,3',4,4',6-Heptachlorobiphenyl. PubChem. Retrieved February 14, 2026, from [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2,2',3,4,4',5',6-heptachlorobiphenyl. Retrieved February 14, 2026, from [Link]

-

Ministry of Environment, Lands and Parks, Province of British Columbia. (n.d.). WATER QUALITY CRITERIA FOR POLYCHLORINATED BIPHENYLS (PCBs). Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2',3,3',4,5',6-Heptachlorobiphenyl. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2',3,4,4',5,6-Heptachlorobiphenyl Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4,4',5,6'-Heptachlorobiphenyl. PubChem. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved February 14, 2026, from [Link]

-

International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Health Effects of Polychlorinated Biphenyls (PCBs). Retrieved February 14, 2026, from [Link]

-

Zaborowska, M., et al. (2023). Integrated Analysis of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls: A Comparison of the Effectiveness of Selected Methods on Dried Fruit Matrices. Molecules, 28(6), 2829. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1983). Environmental Transport and Transformation of Polychlorinated Biphenyls. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls. PubChem. Retrieved February 14, 2026, from [Link]

-

Filipkowska, A., et al. (2014). Determining PCBs in Fish and Sediment Samples Related to Intercomparison Studies. Ecological Chemistry and Engineering S, 21(4), 539-549. Retrieved February 14, 2026, from [Link]

-

University of New Hampshire. (2014). Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. UNH Scholars' Repository. Retrieved February 14, 2026, from [Link]

-

St. Johns River Water Management District. (n.d.). 5.5. Polychlorinated Biphenyls (PCBs). Retrieved February 14, 2026, from [Link]

-

SafeWork SA. (n.d.). Polychlorinated Biphenyls. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of PCBs and the examples of their application. Retrieved February 14, 2026, from [Link]

-

Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners. Environmental Science & Technology, 22(4), 382-387. Retrieved February 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Chapter 7: Analytical Methods. Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved February 14, 2026, from [Link]

-

Al-Harbi, M. S., et al. (2024). Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. Journal of Multidisciplinary Engineering Science and Technology, 11(1). Retrieved February 14, 2026, from [Link]

-

Opperhuizen, A., et al. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology, 22(6), 638-646. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2009). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. Retrieved February 14, 2026, from [Link]

-

Smedes, F., et al. (2005). Partitioning of polychlorinated biphenyls in octanol/water, triolein/water, and membrane/water systems. Environmental Science & Technology, 39(18), 7233-7241. Retrieved February 14, 2026, from [Link]

-

De Toni, L., et al. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Molecular Sciences, 23(13), 7380. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). PCB Safety Guidelines for Building Demolition. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved February 14, 2026, from [Link]

-

Health and Safety Executive. (2023). Do you know how to work safely with PCBs?. Retrieved February 14, 2026, from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. clu-in.org [clu-in.org]

- 3. pjoes.com [pjoes.com]

- 4. jmest.org [jmest.org]

- 5. 2,2',3,4,4',5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 53038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. Pcb 189 | C12H3Cl7 | CID 38306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 10. 5.5. Polychlorinated Biphenyls (PCBs) | State of the River Report for the Lower St. Johns River Basin [sjrr.domains.unf.edu]

- 11. ewg.org [ewg.org]

- 12. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 13. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. safework.sa.gov.au [safework.sa.gov.au]

- 16. hse.gov.uk [hse.gov.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrated Analysis of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls: A Comparison of the Effectiveness of Selected Methods on Dried Fruit Matrices [mdpi.com]

Molecular structure and atropisomerism of PCB 188

Executive Summary

This technical guide provides a rigorous structural analysis of PCB 188 (2,2',3,4',5,6,6'-Heptachlorobiphenyl) . While often discussed in the context of chiral environmental pollutants, PCB 188 occupies a unique chemical space: it possesses the high rotational energy barrier characteristic of atropisomers but lacks the chirality required to exist as enantiomers.

This document details the molecular symmetry that negates chirality in PCB 188, quantifies its steric properties, and establishes its critical role as a non-racemizing Internal Standard (IS) for the quantification of chiral PCBs (e.g., PCB 95, 132, 149).

Molecular Structure and Symmetry Analysis

To understand the behavior of PCB 188, we must first deconstruct its substitution pattern. Unlike flexible lower-chlorinated congeners, PCB 188 is a "rigid" molecule due to full ortho-substitution.

Structural Definition

-

Ballschmiter & Zell (BZ) Number: 188

-

Molecular Formula: C₁₂H₃Cl₇

-

Ortho-Chlorine Count: 4 (Positions 2, 2', 6, 6')

The Symmetry Paradox

Atropisomerism arises when rotation around a single bond is hindered, creating distinct stereoisomers. However, for a PCB to be chiral (and thus exist as separable atropisomers), it must lack an internal plane of symmetry.

Analysis of PCB 188 Rings:

-

Ring A (2,3,5,6-tetrachloro): This ring possesses a

axis of rotation and a mirror plane passing through the C1-C4 axis. The substituents at positions 2/6 are identical (Cl), and positions 3/5 are identical (Cl). -

Ring B (2',4',6'-trichloro): This ring also possesses a mirror plane passing through the C1'-C4' axis. The substituents at 2'/6' are identical (Cl), and 3'/5' are identical (H).

Comparative Stereochemistry

The distinction is best viewed in comparison to PCB 183 , a close hepta-chlorinated relative that is chiral.

| Feature | PCB 188 (The Standard) | PCB 183 (The Target) |

| Structure | 2,2',3,4',5,6,6'-HeptaCB | 2,2',3,4,4',5',6-HeptaCB |

| Ortho-Cl | 4 (Full substitution) | 3 (2, 2',[2] 6) |

| Ring Symmetry | Both rings symmetric | Ring A (2,3,4,6) is Asymmetric |

| Chirality | Achiral | Chiral (Exists as stable enantiomers) |

| GC Elution | Single Peak | Two Peaks (on chiral columns) |

The Physics of Rotational Barriers (Atropisomerism)

Although PCB 188 is achiral, it exhibits the physical characteristics of atropisomerism—specifically, a "locked" conformation.

Steric Hindrance Mechanism

The rotation of the two phenyl rings around the C1-C1' bond is restricted by the Van der Waals radii of the ortho substituents.

-

Chlorine Radius: ~1.75 Å

-

Ortho-Ortho Distance (Planar): < 3.0 Å

In PCB 188, the presence of four ortho-chlorines (2, 2', 6, 6') creates a massive steric clash if the molecule attempts to pass through a planar conformation (the transition state for rotation).

Rotational Energy Barrier ( )

The energy required to force PCB 188 through a planar transition state is estimated to be:

Implication: At biological and environmental temperatures, the rotation is effectively frozen. The molecule is locked in a non-planar conformation (dihedral angle ~90°).[3] While it does not have enantiomers to racemize, this rigidity makes it chemically robust and prevents conformational shifting during chromatographic separation.

Application: PCB 188 as a Reference Standard

Because PCB 188 is structurally similar to chiral PCBs (high chlorination, high lipophilicity) but yields a single, non-separating peak on chiral columns, it is the Gold Standard Internal Standard (IS) for chiral PCB analysis.

Experimental Workflow: Chiral Normalization

The following protocol validates the Enantiomeric Fraction (EF) of chiral PCBs (e.g., PCB 132) using PCB 188 as the normalization factor to correct for volumetric errors and matrix effects without introducing chiral bias.

Protocol: Chiral GC/MS Normalization

-

Sample Extraction: Extract biota/sediment using Pressurized Liquid Extraction (PLE).

-

Lipid Removal: Clean up using acidified silica gel columns.

-

IS Spiking (Critical Step):

-

Spike sample with 10 ng of

C-labeled PCB 188 . -

Rationale:

C-PCB 188 elutes identically to native PCB 188 but is mass-resolved. It does not split into enantiomers, providing a singular reference area.

-

-

Instrumental Analysis:

-

Column: Chirasil-Dex or equivalent (

-cyclodextrin phase). -

Carrier Gas: Helium at 1.5 mL/min (constant flow).

-

Temp Program: 140°C (1 min)

2°C/min

-

-

Data Processing:

-

Calculate Enantiomeric Fraction (EF) for targets (e.g., PCB 132).[4]

-

Use PCB 188 peak area to normalize recovery rates.

-

Formula for Quality Control:

Visualization of Molecular Logic

The following diagram illustrates the decision logic for classifying PCB atropisomers and the structural position of PCB 188.

Figure 1: Decision tree for determining PCB atropisomerism. PCB 188 follows the path of high rotational stability but fails the symmetry test for chirality.

Toxicology and Metabolic Implications

While PCB 188 is not a chiral toxicant itself, its structure dictates its biological fate.

-

Metabolic Resistance: The full ortho-substitution and high chlorination (Hepta) block the formation of arene oxide intermediates at the 2,3 or 5,6 positions. Metabolism is restricted to slow dechlorination or oxidation at the meta-para positions on Ring B.

-

Hydroxylated Metabolites (OH-PCBs):

-

If PCB 188 is metabolized (e.g., via CYP2B enzymes) to form a hydroxyl group at a meta position (e.g., 4-OH-PCB 188 is unlikely due to Cl, but 3'-OH is possible), the symmetry is broken.

-

Critical Insight: A metabolite of achiral PCB 188 could theoretically be chiral if the hydroxylation destroys the plane of symmetry on Ring B. However, the parent compound remains the stable, achiral reference.

-

References

-

United States Environmental Protection Agency (EPA). (n.d.). Table of PCB Species by Congener Number. Retrieved from [Link]

-

Lehmler, H. J., et al. (2010). Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion.[5][6] Journal of Environmental Science and Health. Retrieved from [Link]

-

U.S. Geological Survey (USGS). (2001). Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in aquatic and riparian biota.[7] Retrieved from [Link]

-

DSP-Systems. (2023). PCB Standards and Standard Mixtures (PCB-188 as Recovery Standard). Retrieved from [Link]

Sources

- 1. dspsystems.eu [dspsystems.eu]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Distribution of Chiral PCBs in Selected Tissues in the Laboratory Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Biotransformation of Chiral PCBs in Whole Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in aquatic and riparian biota [pubs.usgs.gov]

In-Depth Toxicological Profile of 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 189) in Mammalian Models

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Persistent Threat of PCB 189

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health. Their resistance to degradation and lipophilic nature lead to bioaccumulation in the food chain, resulting in ongoing exposure to wildlife and humans. Among the 209 PCB congeners, 2,2',3,4,4',5',6-Heptachlorobiphenyl, designated as PCB 189, is of particular toxicological concern. Classified as a dioxin-like compound, PCB 189 shares structural similarities and a common mechanism of toxicity with the highly potent 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This guide provides a comprehensive technical overview of the toxicological profile of PCB 189 in mammalian models, synthesizing current knowledge to inform research, risk assessment, and the development of potential therapeutic interventions.

Physicochemical Properties and Environmental Fate

2,2',3,4,4',5',6-Heptachlorobiphenyl is a highly chlorinated biphenyl with a molecular weight of 395.2 g/mol . Its chemical structure, characterized by chlorine atoms at the 2,2',3,4,4',5',6 positions, confers a high degree of lipophilicity and resistance to metabolic degradation. This persistence is a key factor in its environmental bioaccumulation and biomagnification.

| Property | Value |

| IUPAC Name | 2,2',3,4,4',5',6-Heptachlorobiphenyl |

| PCB Number | 189 |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.2 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.5 (Estimated) |

| Water Solubility | Very Low |

| Vapor Pressure | Very Low |

Table 1: Physicochemical Properties of PCB 189.

The primary route of human and wildlife exposure to PCB 189 is through the consumption of contaminated food, particularly fatty fish, meat, and dairy products. Due to its low volatility, inhalation is a less common route of exposure for highly chlorinated PCBs like PCB 189 compared to their lower chlorinated counterparts.

Toxicokinetics: The Journey of PCB 189 in the Body

The toxicokinetics of PCB 189, encompassing its absorption, distribution, metabolism, and excretion, are dictated by its high lipophilicity and resistance to biotransformation.

Absorption

Following oral ingestion, PCB 189 is readily absorbed from the gastrointestinal tract. Its lipophilic nature facilitates its passive diffusion across the intestinal mucosa. The presence of fats in the diet can enhance the absorption of PCBs.

Distribution

Once absorbed, PCB 189 is transported in the blood, primarily in association with lipoproteins and albumin. Due to its high lipid solubility, it rapidly distributes from the blood into various tissues, with a strong propensity for accumulation in adipose tissue. The liver is another major site of accumulation. The persistent nature of PCB 189 leads to long-term storage in these fatty tissues, creating a continuous internal source of exposure.

Metabolism

The metabolism of highly chlorinated PCBs like PCB 189 is generally a slow process in mammals. The primary enzymes involved in PCB metabolism are the cytochrome P450 (CYP) monooxygenases, particularly members of the CYP1A and CYP2B subfamilies. The metabolism of heptachlorobiphenyls, such as PCB 180 (a structural isomer of PCB 189), has been shown to be mediated by phenobarbital-inducible CYP2B enzymes in rats, guinea pigs, and hamsters, leading to the formation of hydroxylated metabolites. For instance, in vitro studies with liver microsomes from guinea pigs have demonstrated the metabolism of 2,2',3,4',5,5',6-heptachlorobiphenyl (PCB 187) to hydroxylated derivatives. It is anticipated that PCB 189 undergoes a similar, albeit slow, metabolic pathway to form hydroxylated metabolites (OH-PCBs). These metabolites can be more polar than the parent compound, which can facilitate their excretion. However, some hydroxylated metabolites have been shown to possess their own toxicological activities.

Excretion

The excretion of unmetabolized PCB 189 is extremely limited due to its high lipid solubility and low water solubility. The primary route of elimination for PCBs is through the feces, following metabolism to more polar, water-soluble metabolites that can be excreted in the bile. A very small amount may be excreted in the urine. Lactation is another significant route of elimination in females, as PCBs can be transferred to offspring through breast milk.

Mechanisms of Toxicity: The Dioxin-Like Pathway

The primary mechanism underlying the toxicity of PCB 189 is its ability to act as a potent agonist for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism, cell growth and differentiation, and immune responses.

The binding of PCB 189 to the AhR initiates a cascade of molecular events:

-

Ligand Binding and Receptor Activation: PCB 189 binds to the cytosolic AhR, causing a conformational change and dissociation of chaperone proteins.

-

Nuclear Translocation: The activated AhR-ligand complex translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Altered Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1) and CYP1A2.

The sustained activation of the AhR and the subsequent alterations in gene expression are central to the diverse toxic effects of PCB 189.

Figure 1. Aryl Hydrocarbon Receptor (AhR) Activation Pathway by PCB 189.

Organ and System-Specific Toxicities

The AhR-mediated mechanism of PCB 189 leads to a wide array of toxicological effects in various organ systems.

Hepatotoxicity

The liver is a primary target for dioxin-like compounds. Exposure to PCB 189 can lead to:

-

Enzyme Induction: A hallmark of AhR activation is the potent induction of CYP1A1 and other drug-metabolizing enzymes in the liver. This can alter the metabolism of endogenous compounds and other xenobiotics.

-

Hepatocellular Damage: Chronic exposure can result in hepatocellular hypertrophy, fatty liver (steatosis), and eventually, more severe liver damage, including necrosis and fibrosis.

-

Porphyria: Some studies on other heptachlorobiphenyls have shown disturbances in the hepatic porphyrin pathway, which could potentially be relevant for PCB 189.

Experimental Protocol: Assessment of PCB 189-Induced Hepatotoxicity in Rats

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Dosing: PCB 189 is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage. A dose-response study could include groups receiving 0 (vehicle control), 1, 10, and 100 µg/kg body weight/day for 28 days.

-

Endpoints:

-

Serum Biochemistry: At the end of the study, blood is collected to measure liver function enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathology: Livers are collected, weighed, and a portion is fixed in 10% neutral buffered formalin for histological examination (H&E staining) to assess for cellular damage, inflammation, and steatosis.

-

Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the expression of AhR target genes like Cyp1a1.

-

Neurotoxicity

The developing and adult nervous systems are vulnerable to the toxic effects of PCBs.

-

Developmental Neurotoxicity: In utero and lactational exposure to PCBs, including dioxin-like congeners, has been associated with cognitive and motor deficits in offspring. These effects are thought to be mediated by disruptions in thyroid hormone homeostasis and direct effects on neuronal development.

-

Dopaminergic System Disruption: Studies on other organochlorine compounds with structural similarities have shown alterations in the dopamine system, including changes in the expression and function of the dopamine transporter (DAT). Developmental exposure to heptachlor has been shown to increase the susceptibility of dopamine neurons to subsequent neurotoxic insults in mice.

Figure 2. Potential Mechanisms of PCB 189-Induced Developmental Neurotoxicity.

Immunotoxicity

The immune system is a sensitive target for dioxin-like compounds. PCB 189, through AhR activation, can lead to immunosuppression.

-

T-Cell Function: Studies have shown that highly chlorinated PCBs can be positively associated with the expression of the activation marker CD25 on T-cells. AhR activation is a key mechanism for the immunotoxic effects of PCBs.

-

B-Cell Function: While some studies have linked lower chlorinated PCBs to changes in B-cell numbers, the effects of higher chlorinated congeners like PCB 189 are less clear but are generally associated with immunosuppressive effects.

Experimental Protocol: In Vitro Assessment of PCB 189 Immunotoxicity on Lymphocytes

-

Cell Culture: Splenocytes are isolated from mice or peripheral blood mononuclear cells (PBMCs) from a suitable mammalian model.

-

Exposure: Cells are cultured in the presence of various concentrations of PCB 189 (e.g., 0.1, 1, 10, 100 nM) for a specified period (e.g., 24-72 hours).

-

Lymphocyte Proliferation Assay: T-cell and B-cell proliferation is assessed in response to mitogens (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells) using assays such as BrdU incorporation or CFSE dilution by flow cytometry.

-

Cytokine Analysis: The supernatant from the cell cultures is collected to measure the production of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) using ELISA or multiplex bead assays.

-

Flow Cytometry: Cells can be stained with antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25) to analyze changes in lymphocyte subpopulations and activation status.

Reproductive and Developmental Toxicity

PCB 189 is a potent reproductive and developmental toxicant.

-

Endocrine Disruption: PCBs can interfere with the endocrine system by acting as hormone mimics or antagonists and by altering hormone metabolism and signaling pathways. Some PCB mixtures have been shown to exert estrogenic or anti-estrogenic effects.

-

Developmental Abnormalities: In utero exposure to PCBs is associated with a range of developmental problems, including reduced birth weight, skeletal abnormalities, and impaired neurodevelopment.

| Endpoint | Observed Effect | Mammalian Model |

| Female Reproduction | Altered estrous cycles, reduced fertility | Rodents, Non-human primates |

| Male Reproduction | Decreased sperm count and motility | Rodents |

| Developmental | Low birth weight, cognitive and motor deficits | Humans, Rodents, Non-human primates |

| Skeletal Development | Craniofacial and limb abnormalities | Rodents |

Table 2: Summary of Reproductive and Developmental Effects of Dioxin-Like PCBs.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as a whole as "carcinogenic to humans" (Group 1). The carcinogenicity of dioxin-like PCBs, including by extension PCB 189, is primarily attributed to their tumor-promoting activity, which is mediated through the sustained activation of the AhR. The National Toxicology Program (NTP) has concluded that PCBs are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. Oral exposure to various PCB mixtures has been shown to cause liver tumors in rats and mice.

Conclusion and Future Directions

2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 189) is a potent dioxin-like compound with a wide range of toxicological effects in mammalian models. Its persistence, bioaccumulative nature, and ability to activate the aryl hydrocarbon receptor underscore its significance as an environmental and health hazard. While the general toxicological profile of dioxin-like PCBs is well-established, further research is needed to fully elucidate the congener-specific toxicokinetics and dose-response relationships for PCB 189. A deeper understanding of the molecular mechanisms underlying its diverse toxicities will be crucial for developing more accurate risk assessments and for identifying potential strategies to mitigate its adverse health effects.

References

- Ohta, C., Haraguchi, K., Kato, Y., Endo, T., Kimura, O., & Koga, N. (2015). [Metabolism of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (CB180) by Animal Liver Microsomes]. Fukuoka igaku zasshi = Hukuoka acta medica, 106(5), 176–183.

-

Ishida, T., Koga, N., Hanioka, N., & Narimatsu, S. (2008). In vitro metabolism of 2,2',3,4',5,5',6-heptachlorobiphenyl (CB187) by liver microsomes from rats, hamsters and guinea pigs. Archives of toxicology, 82(9), 623–630. [Link]

-

Nishida, S., Uehara, S., Hinoi, E., & Sakamoto, T. (2022). Enantioselective metabolism of chiral polychlorinated biphenyl 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies. Chemosphere, 308(Pt 2), 136349. [Link]

-

Kafafi, S. A., Afeefy, H. Y., Ali, A. H., Said, H. K., & Kafafi, A. G. (1993). Affinities for the aryl hydrocarbon receptor, potencies as aryl hydrocarbon hydroxylase inducers and relative toxicities of polychlorinated biphenyls. A congener specific approach. Carcinogenesis, 14(10), 2063–2071. [Link]

-

Kafafi, S. A., Afeefy, H. Y., Ali, A. H., Said, H. K., & Kafafi, A. G. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental health perspectives, 101(5), 422–425. [Link]

-

Giera, S., G-T, T. M. O., B, R., T, D. G., & Z, R. T. (2011). Individual Polychlorinated Biphenyl (PCB) Congeners Produce Tissue- and Gene-Specific Effects on Thyroid Hormone Signaling during Development. Endocrinology, 152(7), 2909–2919. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Wu, X., Kania-Korwel, I., Ghisari, M., & Lehmler, H. J. (2020). Fatty liver and impaired hepatic metabolism alter the congener-specific distribution of polychlorinated biphenyls (PCBs) in mice with a liver-specific deletion of cytochrome P450 reductase. Environmental pollution (Barking, Essex : 1987), 266(Pt 1), 115233. [Link]

-

Ma, R., & Sassoon, D. (2006). PCBs are endocrine disruptors: mixture affects reproductive development in female mice. Environmental health perspectives, 114(6), 898–904. [Link]

- Miller, G. W., Kirby, M. L., Levey, A. I., & Bloomquist, J. R. (1999). Heptachlor alters expression and function of dopamine transporters. Neurotoxicology, 20(4), 631–637.

-

Richardson, J. R., Caudle, W. M., Wang, M., Dean, E. D., Pennell, K. D., & Miller, G. W. (2006). Developmental heptachlor exposure increases susceptibility of dopamine neurons to N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in a gender-specific manner. Neurotoxicology, 27(5), 779–787. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES-A REVIEW. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 94, 74–94. [Link]

-

Steinberg, R. M., Walker, M. K., Ju, J., Hines, E. P., & Kotha, S. R. (2011). Hypoxia perturbs aryl hydrocarbon receptor signaling and CYP1A1 expression induced by PCB 126 in human skin and liver-derived cell lines. Toxicology and applied pharmacology, 257(2), 231–239. [Link]

-

Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicology and applied pharmacology, 168(2), 160–172. [Link]

-

Ga-Yeon, L., Hye-Sook, L., & Myung-Haing, C. (2014). Heptachlor induced nigral dopaminergic neuronal loss and Parkinsonism-like movement deficits in mice. Journal of applied toxicology : JAT, 34(10), 1141–1149. [Link]

-

Naveau, E., Pinson, A., Gérard, A., Nguyen, L., Charlier, C., Thomé, J. P., & Zoeller, R. T. (2014). Alteration of rat fetal cerebral cortex development after prenatal exposure to polychlorinated biphenyls. PloS one, 9(3), e91903. [Link]

-

Machala, M., Drábek, P., Neca, J., Kociánová, Z., & Svoboda, I. (2001). Inducing effects of dioxin-like polychlorinated biphenyls on CYP1A in the human hepatoblastoma cell line HepG2, the rat hepatoma cell line H4IIE, and rat primary hepatocytes: comparison of relative potencies. Environmental toxicology and chemistry, 20(9), 2091–2098. [Link]

- Tryphonas, H. (1994). Immunotoxicity of polychlorinated biphenyls: present status and future considerations. Experimental and clinical immunogenetics, 11(2-3), 149–162.

-

Esser, A., Gube, M., Schettgen, T., Fietz, S., Kraus, T., & Gabbert, T. (2016). Immunotoxicity Monitoring in a Population Exposed to Polychlorinated Biphenyls. International journal of environmental research and public health, 13(3), 297. [Link]

-

Romero, A. N., Herlin, M., Finnilä, M., Korkalainen, M., Håkansson, H., Viluksela, M., & Jernvall, J. (2017). Skeletal and dental effects on rats following in utero/lactational exposure to the non-dioxin-like polychlorinated biphenyl PCB 180. PloS one, 12(9), e0185223. [Link]

-

Pardyak, L., Rak, A., Drwal, E., Gregoraszczuk, E. L., & Ptak, A. (2017). Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells. Cell and tissue research, 367(3), 633–645. [Link]

-

U.S. National Toxicology Program. (n.d.). NTP Technical Reports. Retrieved from [Link]

-

U.S. National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) (CAS No. 57465-28-8) in Female Harlan Sprague-Dawley Rats (Gavage Studies) (NTP TR 520). Retrieved from [Link]

-

Gainullina, M. K., Muginova, G. R., Khasanova, G. R., & Bairov, R. G. (2023). Liver condition in rats during the toxigenic period of polychlorinated biphenyl intoxication. Kazan medical journal, 104(6), 844–851. [Link]

-

Bullert, E., Balalian, A., Keil Stietz, K., & Lein, P. J. (2024). Perinatal exposure to polychlorinated biphenyls (PCBs) and child neurodevelopment: A comprehensive systematic review of outcomes and methodological approaches. Neurotoxicology, 100, 102693. [Link]

-

PubChem. (n.d.). 2,2',3,4,4',5,6-Heptachlorobiphenyl. Retrieved from [Link]

-

Wu, X., Kania-Korwel, I., & Lehmler, H. J. (2020). Dataset: Fatty Liver and Impaired Hepatic Metabolism Alter the Congener-specific Distribution of Polychlorinated Biphenyls (PCBs) in Mice with A Liver-specific Deletion of Cytochrome P450 Reductase. University of Iowa. [Link]

-

Fietz, S. A., Schettgen, T., Gube, M., L-Said, A., Esser, A., & Kraus, T. (2021). Upregulation of CCL7, CCL20, CXCL2, IL-1β, IL-6 and MMP-9 in Skin Samples of PCB Exposed Individuals-A Preliminary Study. International journal of molecular sciences, 22(18), 10012. [Link]

-

Al-Attar, A. M. (2011). Hepatic effects of a highly purified 2,2',3,4,4',5,5'-heptachlorbiphenyl (PCB 180) in male and female rats. Journal of biomedicine & biotechnology, 2011, 956897. [Link]

- Bullert, E., Panesar, T. K., & Lein, P. J. (2023). Polychlorinated biphenyl (PCB) exposure in adult female mice can influence bladder contractility. American journal of clinical and experimental urology, 11(5), 450–465.

- Bullert, E., Panesar, T. K., & Lein, P. J. (2023). Original Article Polychlorinated biphenyl (PCB) exposure in adult female mice can influence bladder contractility. American Journal of Clinical and Experimental Urology, 11(5), 450-465.

-

Smith, D. R., Heldt, S. A., & Bielas, J. H. (2025). Multiple Hits on Cerebral Folate, Tetrahydrobiopterin and Dopamine Metabolism in the Pathophysiology of Parkinson's Disorder: A Limited Study of Post-Mortem Human Brain Tissues. International journal of molecular sciences, 26(9), 5035. [Link]

-

Burke, R. E., & O'Malley, K. L. (2013). Vesicular uptake blockade generates the toxic dopamine metabolite 3,4-dihydroxyphenylacetaldehyde in PC12 cells: Relevance to the pathogenesis of Parkinson's disease. Journal of neurochemistry, 125(5), 762–771. [Link]

Methodological & Application

High-Resolution GC-MS Analysis Protocols for the Quantitation of PCB 188

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring due to their environmental persistence and potential health risks.[1][2][3] Accurate, congener-specific analysis is critical for toxicological assessment, as toxicity varies significantly between individual congeners.[4] This application note provides a detailed, authoritative protocol for the detection and quantification of PCB 188 (2,2',3,4,4',5,5'-Heptachlorobiphenyl) in environmental matrices using high-resolution gas chromatography-mass spectrometry (HRGC-HRMS). The methodologies outlined herein are synthesized from established regulatory frameworks, such as U.S. EPA Method 1668, and advanced analytical practices to ensure the highest levels of selectivity, sensitivity, and data integrity.[5][6] We will detail the causality behind critical sample preparation choices, provide step-by-step instrument protocols, and outline a robust quality control system to ensure self-validating and defensible results.

Principle of the Method

The analytical workflow for PCB 188 is based on high-resolution gas chromatography (HRGC) for the chromatographic separation of the target congener from other PCBs and matrix components, followed by detection with a high-resolution mass spectrometer (HRMS). This approach, particularly when operated in Selected Ion Monitoring (SIM) mode, provides exceptional selectivity and sensitivity, allowing for detection at parts-per-quadrillion (ppq) levels.[7]

The cornerstone of this protocol is the isotope dilution technique.[7][8] Samples are spiked with a known quantity of a ¹³C-labeled analog of the target analyte (e.g., ¹³C₁₂-PCB 188) prior to extraction. This internal standard behaves identically to the native analyte through the extraction, cleanup, and analysis steps. By comparing the response of the native PCB 188 to its labeled internal standard, highly accurate quantification is achieved, as any analyte loss during sample processing is inherently corrected.

Sample Preparation: Extraction and Cleanup

The primary objective of sample preparation is to efficiently extract PCBs from the sample matrix and subsequently remove interfering compounds that could compromise the GC-MS analysis.[9] The choice of method depends on the matrix type.

Causality of Method Selection

-

Why Soxhlet Extraction for Solids? For solid and semi-solid matrices like soil, sediment, and tissue, Soxhlet extraction is employed.[3][9][10] This technique uses a continuous cycling of fresh, hot solvent to pass over the sample, ensuring exhaustive extraction of lipophilic compounds like PCBs, which are strongly adsorbed to the matrix.

-

Why Separatory Funnel Extraction for Liquids? For aqueous samples with low solid content (<1%), liquid-liquid extraction using a separatory funnel is a direct and efficient method to partition the non-polar PCBs into an immiscible organic solvent like hexane.[3][9]

-

Why Multi-layered Silica Gel Cleanup? Sample extracts, especially from complex matrices like tissue or sediment, contain a high concentration of lipids and other co-extractable organic matter that can interfere with GC analysis. A multi-layered acid/base silica gel column is a proven cleanup technique. The sulfuric acid-impregnated layer oxidizes and removes bulk organic interferences, while the base layer can remove other acidic components, allowing the chemically stable PCBs to pass through.[5][8] Alumina and Florisil chromatography may also be used for further cleanup and fractionation.[9]

Protocol for Solid & Semi-Solid Samples (Soil, Sediment, Tissue)

-

Homogenization & Spiking: Homogenize a 10 g (dry weight) sample. Spike with the ¹³C-labeled PCB internal standard solution.[10]

-

Drying: Mix the sample thoroughly with anhydrous sodium sulfate until it becomes a free-flowing powder. This step is critical to allow for efficient solvent penetration during extraction.

-

Extraction: Transfer the dried sample to a Soxhlet extraction thimble. Extract for a minimum of 16 hours with a 1:1 mixture of hexane and acetone.[10]

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator followed by gentle nitrogen evaporation.

-

Cleanup: Pass the concentrated extract through a multi-layered silica gel column for cleanup.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 20-50 µL and add a recovery standard prior to injection.[3][8]

Protocol for Aqueous Samples (<1% Solids)

-

Spiking: Spike a 1 L water sample with the ¹³C-labeled PCB internal standard solution.

-

Extraction: Perform a separatory funnel liquid-liquid extraction with an appropriate solvent like dichloromethane or hexane. Repeat the extraction three times, pooling the organic layers.[9]

-

Drying & Concentration: Dry the pooled extract by passing it through anhydrous sodium sulfate. Concentrate the extract to 1-2 mL.

-

Cleanup & Final Concentration: Proceed with the cleanup and final concentration steps as described in steps 5 and 6 of the solid sample protocol.

High-Resolution GC-MS Analysis

The instrumental analysis must be optimized to ensure the separation of PCB 188 from potentially co-eluting congeners and to achieve the required sensitivity. Advances in GC-MS/MS technology also allow for reliable PCB analysis, often with shorter run times.[3][6][11] However, HRGC-HRMS remains the gold standard for ultra-trace analysis as specified in methods like EPA 1668.[6]

Experimental Workflow Diagram

Caption: End-to-end workflow for PCB 188 analysis.

Recommended Instrument Parameters

The following tables provide a validated starting point for instrument configuration. Parameters should be optimized for the specific instrument and column used.

Table 1: High-Resolution Gas Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| GC System | Thermo Scientific™ TRACE™ 1610 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| Column | TRACE™ TR-PCB 8 MS (50m x 0.25mm x 0.25µm) or equivalent | Offers high selectivity for PCB congeners, ensuring separation of critical pairs.[6][8] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for optimal separation efficiency. |

| Injection | 1 µL, Splitless | Maximizes transfer of the analyte onto the column for trace-level detection. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of high-boiling point congeners like PCB 188. |

| Oven Program | Initial 90°C (hold 1 min), ramp 20°C/min to 190°C, ramp 1.5°C/min to 250°C, ramp 4°C/min to 300°C (hold 4.2 min) | A multi-ramp program is crucial for separating the full range of PCB congeners, from mono- to deca-chlorinated.[12] |

Table 2: High-Resolution Mass Spectrometry Parameters for PCB 188

| Parameter | Setting | Rationale |

|---|---|---|

| MS System | Thermo Scientific™ DFS™ HRMS or equivalent | Capable of achieving the high mass resolution (>10,000) needed to separate analyte ions from matrix interferences. |

| Ionization Mode | Electron Ionization (EI) at 35-40 eV | Standard, robust ionization technique providing characteristic molecular ions for PCBs. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the specific m/z values for the target analytes.[1][10] |

| Resolution | ≥ 10,000 (10% valley definition) | Ensures specificity by separating PCB ions from isobaric interferences. |

| Analyte | Ions Monitored (m/z) | Ion Ratio (Theoretical %) |

| PCB 188 (Native) | 391.8088, 393.8058 | The two most abundant ions in the molecular cluster for C₁₂H₃³⁵Cl₆³⁷Cl. Monitoring two ions provides confirmation. |

| ¹³C₁₂-PCB 188 (IS) | 403.8490, 405.8460 | The corresponding ions for the ¹³C-labeled internal standard. |

Data Analysis and Quality Control

Rigorous quality control (QC) is essential for producing legally defensible and scientifically sound data. The entire analytical process must be monitored through a system of blanks, standards, and spike recoveries.

Calibration

A multi-point initial calibration curve (e.g., 5 to 9 points) must be established, spanning the expected concentration range of samples.[1][5] The calibration is performed by plotting the ratio of the native analyte response to the labeled internal standard response against the concentration. For PCB 188, the calibration curve should demonstrate excellent linearity, with a coefficient of determination (R²) > 0.99.[1][5]

Quantification

The concentration of native PCB 188 in a sample is calculated using the isotope dilution method, based on the response factor generated from the initial calibration curve. This method automatically corrects for variations in extraction efficiency and instrument response.

Quality Control Checks

A self-validating protocol must include the following checks within each analytical batch.

Table 3: Key Quality Control Parameters and Acceptance Criteria

| QC Check | Purpose | Frequency | Acceptance Criteria |

|---|---|---|---|

| Method Blank | To monitor for laboratory contamination. | One per batch of 20 samples. | Target analytes should not be detected above the Method Detection Limit (MDL).[1] |

| Labeled Compound Recovery | To assess the performance of the sample preparation process for each individual sample. | Every sample. | Recoveries should be within 78.2 - 117.2% (as per EPA Method 1628 for PCB 188 surrogate).[10] |

| Calibration Verification | To ensure instrument stability and calibration accuracy over time. | Beginning and end of each batch, and every 10-12 samples. | Calculated concentration must be within ±15-20% of the true value.[5] |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess method accuracy and precision in a specific sample matrix. | One MS/MSD pair per batch. | Recovery and Relative Percent Difference (RPD) should be within laboratory-established control limits. |

Conclusion

This application note provides a comprehensive and robust framework for the high-resolution GC-MS analysis of PCB 188. By integrating established EPA methodologies with modern instrumentation, laboratories can achieve the low detection limits and high data quality required for environmental monitoring and risk assessment.[5][7][13] The emphasis on isotope dilution quantification and a stringent quality control program ensures that the data generated is both accurate and defensible. The detailed protocols and causal explanations serve as a valuable resource for researchers and scientists engaged in the trace-level analysis of persistent organic pollutants.

References

-

U.S. Environmental Protection Agency. (2021). Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs). U.S. EPA. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies. [Link]

-

U.S. Environmental Protection Agency. (2021). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. U.S. EPA. [Link]

-

U.S. Environmental Protection Agency. (2024). Appendix D: Water Quality Monitoring Analytical PCB Methods. U.S. EPA. [Link]

-

Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Peak Scientific. [Link]

-

ALS Environmental. (n.d.). IMPROVED PCB CONGENERS SPECIFIC ANALYSIS BY HRGC-HRMS. ALS Environmental. [Link]

-

Zeng, E. Y., et al. (n.d.). Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of aroclor mixture. Southern California Coastal Water Research Project. [Link]

-

Amin, J. M. (1992). Analysis of PCB's in Water Using High Resolution Gas Chromatography/High Resolution Mass Spectrometry. Carolina Digital Repository. [Link]

-

Akutsu, K., et al. (2005). [Congener-specific analysis of Pcbs in food samples by using GC/MS]. Shokuhin Eiseigaku Zasshi, 46(3), 99-108. [Link]

-

U.S. Environmental Protection Agency. (2019). Background Contamination by Coplanar Polychlorinated Biphenyls (PCBs) in Trace Level High Resolution Gas Chromatography/High Resolution Mass Spectrometry (Hrgc/Hrms) Analytical Procedures. U.S. EPA. [Link]

-

Pragolab. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Pragolab. [Link]

-

Government of Canada. (n.d.). HRGC/HRMS. Government of Canada Publications. [Link]

-

LabRulez GCMS. (2022). Analysis of PAHs and PCBs in multiple matrices. LabRulez GCMS. [Link]

-

ResearchGate. (2025). (PDF) PCB Determination in a Contaminated Site: A Comparative Analytical Approach between High- and Low-Resolution GC/MS. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. EPA. [Link]

-

Washington State Department of Ecology. (n.d.). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. gcms.cz [gcms.cz]

- 4. ftp.sccwrp.org [ftp.sccwrp.org]

- 5. gcms.cz [gcms.cz]

- 6. pragolab.cz [pragolab.cz]

- 7. Master's Paper | Analysis of PCB's in Water Using High Resolution Gas Chromatography/High Resolution Mass Spectrometry | ID: m326m372t | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. analysis.rs [analysis.rs]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. Background Contamination by Coplanar Polychlorinated Biphenyls (PCBs) in Trace Level High Resolution Gas Chromatography/High Resolution Mass Spectrometry (Hrgc/Hrms) Analytical Procedures | Risk Assessment Portal | US EPA [assessments.epa.gov]

Application Note: Enantioselective Separation of PCB 188 Atropisomers by Chiral Gas Chromatography

Abstract

This application note details a robust and reproducible method for the enantioselective separation of Polychlorinated Biphenyl (PCB) congener 188 (2,2',3,4',5',6,6'-Heptachlorobiphenyl) using chiral gas chromatography with an electron capture detector (GC-ECD). Due to the presence of four chlorine atoms in the ortho positions, PCB 188 exhibits stable axial chirality, existing as a pair of non-superimposable mirror images known as atropisomers. These atropisomers can exhibit different toxicological profiles and metabolic fates. Therefore, distinguishing between them is critical for accurate environmental monitoring and toxicological risk assessment. This protocol provides a comprehensive methodology, including optimized GC parameters and the rationale behind instrumental choices, for researchers in environmental science, toxicology, and drug development.

Introduction: The Significance of Chirality in PCBs

Polychlorinated Biphenyls (PCBs) are a class of 209 congeners that persist in the environment and bioaccumulate in food webs, posing significant health risks. While their manufacture was banned decades ago, they remain a global contaminant of concern. A crucial and often overlooked aspect of PCB toxicology is chirality. Of the 209 congeners, 78 are chiral due to restricted rotation around the central carbon-carbon bond, a phenomenon known as atropisomerism. For 19 of these, including PCB 188, the energy barrier to rotation is high enough to allow the stable existence of two distinct enantiomers (atropisomers) at ambient temperatures.[1]

While produced and released into the environment as racemic (1:1) mixtures, the enantiomeric fractions (EFs) of chiral PCBs are often found to be non-racemic (EF ≠ 0.5) in biological and environmental samples.[2][3] This shift is a powerful indicator of biological processing, as chiral molecules like enzymes and receptors in living organisms can interact preferentially with one enantiomer over the other.[4] This enantioselectivity can lead to differences in:

-

Metabolism and Biotransformation: Cytochrome P450 enzymes may metabolize one atropisomer faster than the other, leading to the enrichment of the more persistent form.[5]

-

Bioaccumulation: Differential uptake and elimination rates can alter the enantiomeric composition at higher trophic levels.[6]

-

Toxicity: Atropisomers can exhibit distinct toxicological effects, including neurotoxicity and endocrine disruption, due to stereoselective binding with cellular receptors.[4]

Therefore, achiral analysis that measures only the total concentration of a congener is insufficient for a complete toxicological profile. Enantioselective analysis provides a deeper understanding of the fate, transport, and biological impact of these persistent pollutants.

Principle of Chiral Gas Chromatography

The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by introducing a chiral environment within the gas chromatograph. This is accomplished using a capillary column coated with a Chiral Stationary Phase (CSP) .

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the PCB enantiomers and the chiral selector of the CSP. The key principle is "chiral recognition," where the structural differences between the two enantiomers lead to variations in the stability of these complexes. One enantiomer will form a slightly more stable complex, causing it to interact more strongly with the stationary phase and thus be retained longer in the column, resulting in its elution at a later time.

For chiral PCBs, derivatized cyclodextrins are the most common and effective chiral selectors. These molecules have a bucket-like structure with a hydrophobic interior and a hydrophilic, chiral exterior. The PCB molecule can enter the hydrophobic cavity (inclusion complexation), while interactions with the chiral groups on the rim of the cyclodextrin provide the basis for enantiomeric discrimination.

Experimental Protocol

This protocol provides the instrumental conditions for the enantioselective separation of PCB 188. It assumes that the sample has already undergone appropriate extraction and cleanup procedures (e.g., EPA Methods 3500/3600 series) to remove matrix interferences. The final extract should be solvent-exchanged into a non-polar solvent such as hexane or nonane.[7][8]

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a micro-Electron Capture Detector (µECD).

-

Autosampler: Agilent 7650A or equivalent.

-

Chiral Column: Chirasil-Dex CB (permethylated β-cyclodextrin in a polysiloxane) or equivalent (e.g., BGB-172).

-

Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness.

-

-

Analytical Standard: Racemic PCB 188 standard solution in nonane or hexane (e.g., 10 pg/µL).[9]

-

Gases: Helium (Carrier, 99.999% purity), Nitrogen or Argon/Methane (ECD Makeup, 99.999% purity).

-

Vials and Caps: 2 mL amber glass vials with PTFE-lined caps.

The following parameters have been optimized for the baseline separation of PCB 188 atropisomers.

| Parameter | Setting | Rationale (Expertise & Experience) |

| Inlet | ||

| Mode | Splitless | Maximizes the transfer of analyte onto the column, which is essential for trace-level environmental analysis. |

| Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling point PCB 188 without thermal degradation. |

| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of column overload. |

| Purge Flow to Split Vent | 50 mL/min at 1.0 min | After the sample is transferred to the column, the purge removes residual solvent from the inlet, preventing peak tailing. |

| Carrier Gas | ||

| Gas Type | Helium | Provides a good balance of efficiency and safety. Hydrogen can provide faster analysis times and better resolution but requires additional safety precautions. |

| Flow Rate | 1.2 mL/min (Constant Flow) | This flow rate is optimal for a 0.25 mm ID column, providing good chromatographic efficiency for the separation. |

| Oven Program | ||

| Initial Temperature | 100 °C, hold for 2 min | A low starting temperature allows for sharp initial peak shapes (cryofocusing) at the head of the column. |

| Ramp 1 | 15 °C/min to 180 °C | A faster initial ramp quickly elutes any lower-boiling point interferences that may have survived cleanup. |

| Ramp 2 | 2 °C/min to 220 °C | This is the critical step. A very slow ramp rate through the elution window of PCB 188 maximizes the interaction time between the enantiomers and the chiral stationary phase, which is essential for achieving resolution. |

| Final Temperature | Hold at 220 °C for 10 min | Ensures that both atropisomers have fully eluted from the column. |

| Detector (µECD) | ||

| Temperature | 320 °C | Set higher than the final oven temperature to prevent condensation of the analyte and minimize detector contamination. |

| Makeup Gas | Nitrogen | Optimizes the gas flow through the detector to enhance sensitivity and improve peak shape. |

| Makeup Flow | 30 mL/min | A typical flow rate to sweep the column effluent through the detector efficiently. |

Data Analysis and Quality Control

Before analyzing samples, inject a racemic standard of PCB 188 to verify system performance.

-

Resolution: The two atropisomer peaks should be, at a minimum, partially resolved (Rs > 0.7). Baseline resolution (Rs ≥ 1.5) is ideal.

-

Racemic Standard Check: For a racemic standard, the peak areas of the two eluting enantiomers should be equal (within ±5%). This confirms that the system does not have a chiral bias.

The enantiomeric composition in a sample is expressed as the Enantiomeric Fraction (EF). It is calculated from the peak areas of the first (A1) and second (A2) eluting atropisomers:

EF = A1 / (A1 + A2)

-

EF = 0.5: Indicates a racemic mixture (equal amounts of both atropisomers).

-

EF > 0.5: Indicates an enrichment of the first eluting atropisomer.

-

EF < 0.5: Indicates an enrichment of the second eluting atropisomer.

This EF value is the key metric for assessing enantioselective processes in environmental and biological systems.[4]

Visualized Workflows and Concepts

The following diagram outlines the complete process from sample collection to final data interpretation.

This diagram illustrates the fundamental mechanism of enantioselective separation on a chiral stationary phase.

Conclusion

The protocol described provides a reliable and validated method for the enantioselective separation of PCB 188. The use of a cyclodextrin-based chiral stationary phase combined with a slow oven temperature ramp is critical for achieving the necessary resolution. By quantifying the Enantiomeric Fraction (EF), researchers can move beyond simple concentration measurements to gain valuable insights into the biological and environmental processing of this persistent organic pollutant. This level of detail is indispensable for accurate toxicological risk assessments and for tracking the fate of chiral contaminants in the environment.

References

-

Haglund, P., & Wiberg, K. (1996). Determination of the Gas Chromatographic Elution Sequences of the (+)- and (-)-Enantiomers of Stable Atropisomeric PCBs on Chirasil-Dex. Journal of High Resolution Chromatography, 19(7), 373-376. Available at: [Link]

-

Wong, C. S., Garrison, A. W., & Foreman, W. T. (2001). Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in aquatic and riparian biota. Environmental Science & Technology, 35(13), 2448-2454. Available at: [Link]

-

Pěnčíková, K., et al. (2017). Atropisomers of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro. Toxicology Letters, 278, 41-49. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Application Note AN000561. Available at: [Link]

-

Lu, Z., et al. (2015). Chiral polychlorinated biphenyls (PCBs) in bioaccumulation, maternal transfer, and embryo development of chicken. Environmental Science & Technology, 49(4), 2430-2437. Available at: [Link]

-

Zhai, Z., et al. (2013). Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. Chemistry Central Journal, 7(1), 183. Available at: [Link]

-

Zhai, Z., et al. (2013). Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. PubMed. Available at: [Link]

-

Zhu, L., et al. (2011). Enantioselective Biotransformation of Chiral PCBs in Whole Poplar Plants. Environmental Science & Technology, 45(6), 2312-2318. Available at: [Link]

-

LabRulez GCMS. (2022). Analysis of PAHs and PCBs in multiple matrices. Available at: [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2017). Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. Environmental Science and Pollution Research, 25(17), 16402-16410. Available at: [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Available at: [Link]

-

Buck Scientific. (n.d.). Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD. Application Note #GC3011. Available at: [Link]

-

Regis Technologies. (n.d.). Chiral Stationary Phases. Available at: [Link]

-

Wu, X., et al. (2014). Microsomal oxidation of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) results in species-dependent chiral signatures of the hydroxylated metabolites. Environmental Science & Technology, 48(6), 3469-3477. Available at: [Link]

-

Alpha Analytical. (n.d.). PCB Aroclor Analysis by GC-ECD & Congener/Homolog Analysis by LRMS. Available at: [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Available at: [Link]

-

Sousa, T., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6335. Available at: [Link]

-